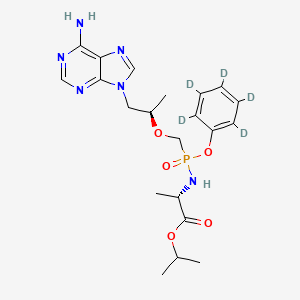
Tenofovir Alafenamide-D5 (diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir Alafenamide-D5 (diastereomers) is a deuterated form of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV and Hepatitis B infections. The compound is a lipophilic prodrug of Tenofovir, which allows for better absorption and distribution within the body, particularly in lymphatic tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir Alafenamide-D5 involves several steps, including the synthesis of the deuterated intermediate and its subsequent conversion to the final product. The synthetic route typically involves the use of chiral resolving agents such as Proline or Phenylalanine to obtain diastereomeric salts, which are then separated and purified .
Industrial Production Methods
Industrial production of Tenofovir Alafenamide-D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of diastereomers. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tenofovir Alafenamide-D5 undergoes various chemical reactions, including:
Oxidation: Conversion of the prodrug to its active form, Tenofovir.
Reduction: Reduction of intermediates during synthesis.
Substitution: Introduction of deuterium atoms to form the deuterated compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For the conversion of intermediates.
Reducing agents: For the reduction steps.
Chiral resolving agents: Such as Proline or Phenylalanine for diastereomer separation.
Major Products Formed
The major product formed from these reactions is Tenofovir Alafenamide-D5, which is then further processed to obtain the final pharmaceutical product .
Aplicaciones Científicas De Investigación
Tenofovir Alafenamide-D5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its effects on cellular metabolism and enzyme interactions.
Medicine: Used in the development of antiviral therapies for HIV and Hepatitis B.
Industry: Employed in the production of pharmaceuticals and as a standard for quality control.
Mecanismo De Acción
Tenofovir Alafenamide-D5 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and Hepatitis B viruses. The compound is converted to its active form, Tenofovir diphosphate, within the cells. This active form competes with natural nucleotides, leading to the termination of viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, but with different pharmacokinetic properties.
Emtricitabine: Often used in combination with Tenofovir Alafenamide for HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in similar therapeutic contexts.
Uniqueness
Tenofovir Alafenamide-D5 is unique due to its deuterated form, which provides improved stability and pharmacokinetic properties compared to its non-deuterated counterparts. This results in better absorption, distribution, and reduced toxicity, making it a preferred choice in antiviral therapies .
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-UZFIYRAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
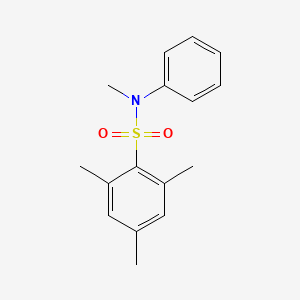
![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)
![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)
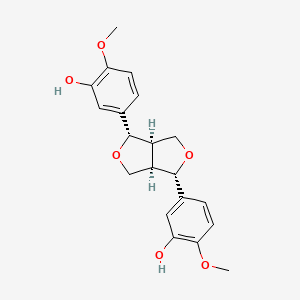
![3-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2423816.png)
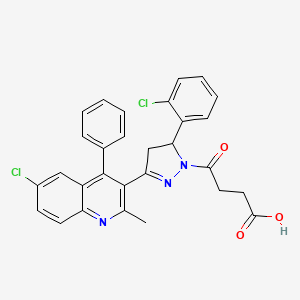
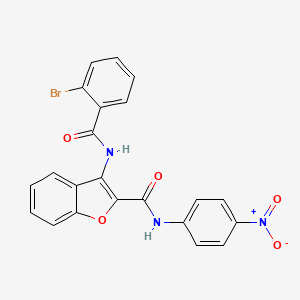
![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)
![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)

